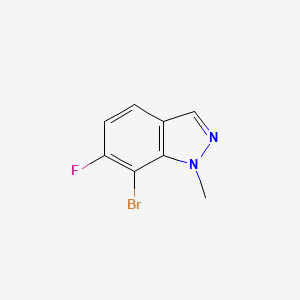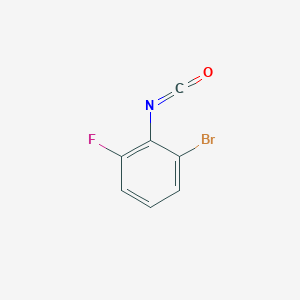
2-Bromo-6-fluoro-phenylisocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2-Bromo-6-fluoro-phenylisocyanate has been reported in the literature. For instance, the synthesis and crystal structure of 2-bromo-4,6-bis (dibromoacetyl)resorcinol was reported . The title compound crystalized in the triclinic crystal system with Pī space group . Another study reported an intramolecular benzyne–diene [4 + 2] cycloaddition with broad substrate scope using a cleavable silicon tether . This allowed access to various polycyclic structures .Molecular Structure Analysis
While specific molecular structure analysis for this compound is not available, studies on similar compounds provide insights. For example, in the case of 2-bromo-4,6-bis (dibromoacetyl)resorcinol, the two carbon and the oxygen atom of the acetyl groups are nearly co-planar with the central phenyl ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Research
Research into related compounds, such as 2-Fluoro-4-bromobiphenyl, highlights the importance of fluoro and bromo substituted phenylisocyanates in chemical synthesis. These compounds are key intermediates in the manufacture of materials like non-steroidal anti-inflammatory drugs. The development of practical synthesis methods for such intermediates is crucial for large-scale production and has been a significant area of study. For instance, Qiu et al. (2009) describe a practical pilot-scale method for preparing 2-fluoro-4-bromobiphenyl, underscoring the relevance of these compounds in pharmaceutical manufacturing (Qiu et al., 2009).
Fluorescence and Imaging
The study of fluorophores, which are compounds that can re-emit light upon light excitation, is another area where fluoro-substituted compounds, similar to 2-Bromo-6-fluoro-phenylisocyanate, find application. Alford et al. (2009) reviewed the toxicity of various fluorophores used in molecular imaging, emphasizing the balance between their utility in real-time cancer detection and potential toxicity concerns. This suggests that derivatives of phenylisocyanate, when properly studied, could have implications for the development of new imaging agents with optimized safety profiles (Alford et al., 2009).
Material Science
In material science, the modification of liquid crystal properties through fluorination is a critical area of research. Hird (2007) discusses the impact of fluorine atoms on the physical properties of liquid crystals, which are essential for display technologies. The incorporation of fluorinated compounds can significantly alter melting points, mesophase morphology, and other physical properties, highlighting the potential of compounds like this compound in advanced material synthesis (Hird, 2007).
Eigenschaften
IUPAC Name |
1-bromo-3-fluoro-2-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFMBHQTZIYGFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N=C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B6358198.png)
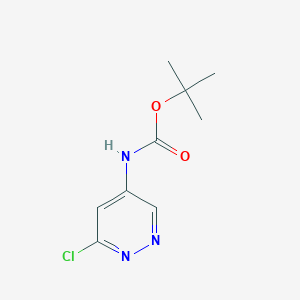
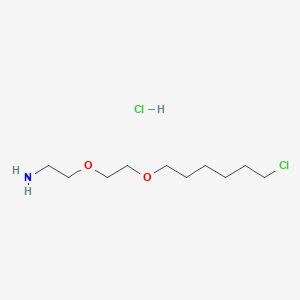
![5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358206.png)
![Ethyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate](/img/structure/B6358218.png)
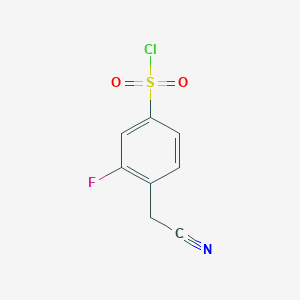
![5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6358228.png)
![7-((2-(Trimethylsilyl)ethoxy)methyl)-4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine; 95%](/img/structure/B6358232.png)
![7-[1-(4-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6358234.png)
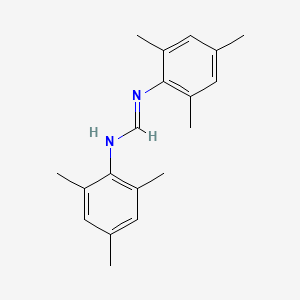

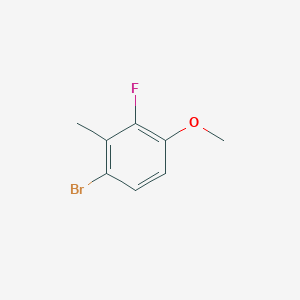
![3-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B6358257.png)
